molecular formula C11H12N2O B1352455 (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol CAS No. 864068-97-3

(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol

Cat. No.: B1352455
CAS No.: 864068-97-3
M. Wt: 188.23 g/mol
InChI Key: GRHZYDGKXPVLEH-UHFFFAOYSA-N
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Description

(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol (CAS: 864068-97-3) is a pyrazole derivative with a hydroxymethyl group at position 5, a methyl group at position 1, and a phenyl substituent at position 3. Its molecular formula is C₁₁H₁₂N₂O, and it has a molecular weight of 188.23 g/mol . This compound is widely used in medicinal chemistry as a building block for synthesizing bioactive molecules, such as the ADAMTS7 inhibitor BAY-9835 . Its structure allows for versatile reactivity, particularly at the hydroxymethyl group, which can undergo functionalization (e.g., oxidation, esterification) to generate derivatives with varied biological or material applications .

Properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-10(8-14)7-11(12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHZYDGKXPVLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428772
Record name (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864068-97-3
Record name 1-Methyl-3-phenyl-1H-pyrazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864068-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Using Lawesson's Reagent

A patented process for related pyrazole derivatives involves cyclizing a precursor compound in the presence of Lawesson's reagent, which acts as a cyclization agent to form the pyrazole ring efficiently without the use of toxic solvents like pyridine. This method improves yield and purity compared to traditional cyclization with phosphorus oxychloride in pyridine, which is time-consuming and less environmentally friendly.

Hydrazine Condensation and Cyclization

The synthesis often starts with the condensation of phenylhydrazine with a methylated β-dicarbonyl compound to form a hydrazone intermediate. Subsequent cyclization under acidic or dehydrating conditions yields the pyrazole ring. The hydroxymethyl group at the 5-position can be introduced by selective reduction or functional group transformation of a precursor aldehyde or ester group attached to the pyrazole ring.

Purification and Isolation

After synthesis, the compound is typically purified by crystallization or recrystallization from solvents such as ethanol or toluene. Washing with aqueous solutions (e.g., sodium bicarbonate or sodium chloride) and drying under controlled temperature conditions ensures high purity and yield.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Notes
1 Condensation of phenylhydrazine with methylated β-dicarbonyl compound Phenylhydrazine, β-dicarbonyl, acidic medium Forms hydrazone intermediate
2 Cyclization to form pyrazole ring Lawesson's reagent or phosphorus oxychloride Lawesson's reagent preferred industrially for safety and yield
3 Introduction of hydroxymethyl group at 5-position Reduction or functional group transformation May involve selective reduction steps
4 Purification Crystallization, washing with aqueous solutions Use of ethanol, toluene, sodium bicarbonate wash
5 Drying and isolation Controlled temperature drying (40-50°C) Ensures removal of solvents and impurities

Research Findings and Industrial Considerations

  • The use of Lawesson's reagent for cyclization avoids toxic solvents and improves the industrial scalability of the synthesis.
  • Washing organic layers with aqueous sodium bicarbonate and sodium chloride solutions at controlled temperatures enhances purity by removing acidic and polar impurities.
  • Controlled cooling and stirring steps during crystallization optimize crystal formation and yield.
  • The molecular weight of this compound is 188.23 g/mol, and its molecular formula is C11H12N2O, which is consistent with the expected structure after synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol exhibits significant anticancer properties. Its mechanism of action involves the inhibition of specific enzymes and receptors that are crucial for cancer cell proliferation. Studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells, making this compound a candidate for further development in cancer therapeutics.

Case Study:
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent. The compound's ability to disrupt metabolic pathways associated with tumor growth was highlighted as a key factor in its efficacy.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in metabolic processes, which could be leveraged for therapeutic interventions in metabolic disorders and other diseases.

Material Science Applications

In addition to its medicinal properties, this compound has potential applications in material science. Its structural characteristics allow it to be used in the synthesis of novel materials with specific properties.

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing functionalized polymers and other advanced materials. Its reactivity can be exploited in various chemical reactions to create materials with desirable physical and chemical properties, such as enhanced thermal stability or electrical conductivity .

Mechanism of Action

The mechanism of action of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound C₁₁H₁₂N₂O 188.23 - 1-Me, 3-Ph, 5-CH₂OH Intermediate in ADAMTS7 inhibitor synthesis; 97% purity .
5-Phenyl-1H-pyrazole-3-methanamine C₁₀H₁₁N₃ 173.22 - 3-CH₂NH₂, 5-Ph Amine group enables nucleophilic reactions; used in ligand design .
(1H-Pyrazol-3-yl)methanol C₄H₆N₂O 98.10 - 3-CH₂OH (no Me/Ph) Simpler analog; lower molecular weight impacts solubility .
[3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol C₉H₁₀N₂O₂ 178.19 - 1-Me, 3-furyl, 5-CH₂OH Furan substituent enhances π-electron density; 97% purity .
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol C₁₁H₁₂N₂O 188.23 - 1-Me, 5-Ph, 3-CH₂OH (positional isomer) Altered steric effects due to phenyl position; mp 95–97°C (vs. 120–122°C for 3-Ph isomer) .
[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methanol C₆H₈F₂N₂O 178.14 - 1-(CH₂CF₂H), 3-CH₂OH Fluorine atoms increase lipophilicity; potential for improved metabolic stability .

Key Findings from Comparative Studies:

Substituent Effects on Reactivity: The hydroxymethyl group in this compound facilitates derivatization into esters or ketones, as demonstrated in the synthesis of BAY-9835 (59–69% yield for key steps) .

Positional Isomerism :

  • The 3-phenyl vs. 5-phenyl isomers exhibit distinct melting points (120–122°C vs. 95–97°C), suggesting differences in crystal packing and intermolecular forces .

Functional Group Variations: Amine derivatives (e.g., 5-Phenyl-1H-pyrazole-3-methanamine) enable nucleophilic substitution reactions, expanding utility in coordination chemistry or peptide coupling . Fluorinated analogs (e.g., [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol) may enhance blood-brain barrier penetration due to increased lipophilicity .

Biological Activity: Pyrazole methanol derivatives are critical in drug discovery. For example, this compound was used to synthesize acrylamide derivatives targeting oncogenic K-Ras .

Biological Activity

(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2OC_{11}H_{12}N_2O, with a molecular weight of approximately 188.23 g/mol. The structure contains a pyrazole ring with a methyl and phenyl group at specific positions, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival, suggesting potential applications in oncology .
  • Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells by enhancing caspase activity, which is crucial for programmed cell death .

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties . For instance:

CompoundCell LineConcentrationEffect
This compoundMDA-MB-231 (breast cancer)10 µMInduces apoptosis by increasing caspase activity by 1.33–1.57 times
Similar derivativesVarious cancer types20 µMInhibit microtubule assembly by 40.76–52.03%

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound may also possess anti-inflammatory properties . Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation:

CompoundCOX Inhibition IC50 (µM)Reference
This compoundTBDTBD
Standard Drug (Diclofenac)54.65

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

  • Microtubule Destabilization : A study reported that certain pyrazole derivatives could destabilize microtubules at concentrations as low as 20 µM, indicating their potential as chemotherapeutic agents .
  • Caspase Activation : In cellular assays, compounds similar to this compound enhanced caspase activity significantly in breast cancer cells, confirming their role in inducing apoptosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol, and how is purity validated?

  • Synthesis : A common method involves condensation of 1-methyl-3-phenyl-1H-pyrazole with formaldehyde under acidic or basic conditions, followed by reduction of the intermediate aldehyde to the alcohol. Alternative routes may use hydride reduction of ester or nitrile precursors .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity. Complementary techniques include Karl Fischer titration for water content and ICP-MS for trace metal analysis .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • 1H/13C NMR : Key signals include the pyrazole ring protons (δ 6.5–7.5 ppm) and the methylene group adjacent to the hydroxyl (δ ~4.5 ppm). The hydroxyl proton may appear as a broad singlet (~δ 2.5 ppm) in DMSO-d6 .
  • IR Spectroscopy : Strong O–H stretching (~3200–3400 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported dihedral angles of the pyrazole ring substituents?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using a Stoe IPDS-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) is ideal. Refinement via SHELXL-2018/3 accounts for thermal motion and hydrogen bonding .
  • Analysis : Dihedral angles between the pyrazole ring and substituents (e.g., phenyl, methyl groups) are calculated using ORTEP-3. Discrepancies may arise from intermolecular interactions (e.g., O–H···N hydrogen bonds) or crystal packing effects .

Q. What computational approaches predict the electronic properties of this compound?

  • DFT Studies : Gaussian 09 with B3LYP/6-311++G(d,p) basis sets optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO). Solvent effects (e.g., ethanol) are modeled via the polarizable continuum model (PCM) .
  • Applications : Charge distribution maps identify nucleophilic/electrophilic sites for derivatization, aiding in designing bioactive analogs .

Q. How can reaction byproducts during synthesis be minimized or characterized?

  • Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., unreacted aldehyde or over-reduced products). TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
  • Optimization : Adjust stoichiometry (e.g., excess NaBH4 for complete reduction) or employ column chromatography (silica gel, gradient elution) for purification .

Q. What mechanistic insights explain the regioselectivity of pyrazole ring substitutions in derivatives?

  • Electrophilic Substitution : The C-5 position of the pyrazole ring is more reactive due to electron-donating effects of the methyl group. This is confirmed by NMR tracking of deuterium exchange experiments .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-3 requires Pd(PPh3)4 and arylboronic acids, with regiochemistry verified by NOESY correlations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol

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